Penicillin V benzathine
Overview
Description
Penicillin V benzathine is a type of antibiotic belonging to the penicillin class. It is a combination of penicillin V and benzathine, which allows for a slow release of the antibiotic into the body. This compound is primarily used to treat bacterial infections such as strep throat, diphtheria, syphilis, and yaws. It is also used to prevent rheumatic fever .
Preparation Methods
Synthetic Routes and Reaction Conditions
Penicillin V benzathine is synthesized through a semi-synthetic process. The preparation involves the reaction of penicillin V with N,N’-dibenzylethylenediamine in an organic solvent. The reaction solution is prepared, followed by pre-reaction, end reaction, and purification steps. This method ensures that the product crystal formation and size are controllable, effectively increasing the yield and quality of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar semi-synthetic route. The process involves large-scale reactions in controlled environments to ensure consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is then purified and formulated for medical use.
Chemical Reactions Analysis
Types of Reactions
Penicillin V benzathine undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, breaking down into penicillin V and benzathine.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in typical usage conditions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the specific reaction.
Major Products Formed
Hydrolysis: Penicillin V and benzathine.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Penicillin V benzathine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of beta-lactam antibiotics.
Biology: Employed in studies of bacterial resistance and the mechanisms of antibiotic action.
Medicine: Extensively used in clinical research to develop new antibiotic therapies and to study the pharmacokinetics and pharmacodynamics of penicillin compounds.
Industry: Utilized in the production of antibiotic formulations and in quality control processes to ensure the efficacy and safety of antibiotic products
Mechanism of Action
Penicillin V benzathine exerts its effects by interfering with bacterial cell wall synthesis. It inhibits the enzyme transpeptidase, which is essential for cross-linking peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall, causing cell lysis and death of the bacteria. The benzathine component allows for a slow release of penicillin V, providing prolonged antibacterial activity .
Comparison with Similar Compounds
Penicillin V benzathine is unique due to its combination of penicillin V and benzathine, which allows for a slow release of the antibiotic. Similar compounds include:
Penicillin G benzathine: Another long-acting penicillin used for similar infections.
Penicillin V potassium: An orally active form of penicillin V without the slow-release component.
Amoxicillin: A broad-spectrum penicillin antibiotic with a different spectrum of activity.
This compound is particularly useful for its prolonged action, making it suitable for conditions requiring long-term antibiotic exposure .
Properties
IUPAC Name |
N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H18N2O5S.C16H20N2/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2/t2*11-,12+,14-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTOYUUSUQNIIY-ANPZCEIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H56N6O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207999 | |
Record name | Penicillin V benzathine [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
941.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5928-84-7 | |
Record name | Penicillin V benzathine [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penicillin V benzathine [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENICILLIN V BENZATHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T4EMH59ZU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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